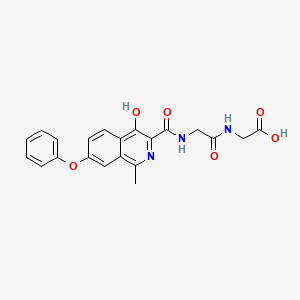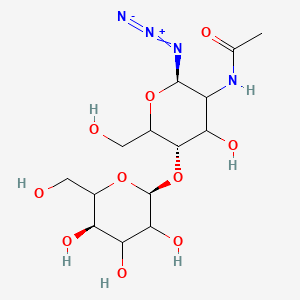
Galss1-4GlcNAc Azide; 2-(Acetylamino)-2-deoxy-4-O-ss-D-galactopyranosyl-ss-D-glucopyranosyl Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is a complex carbohydrate derivative It is a glycosyl azide, which is a type of compound that contains an azide group (-N3) attached to a sugar molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected sugar molecules are then linked together through a glycosidic bond.
Introduction of Azide Group: The azide group is introduced by reacting the glycosylated sugar with sodium azide under suitable conditions.
Deprotection: The acetyl protecting groups are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products:
Amine Derivatives: Formed by the reduction of the azide group.
Triazole Derivatives: Formed by click chemistry reactions.
科学研究应用
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of glycosylated materials and as a reagent in biochemical assays.
作用机制
The mechanism of action of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. This makes it a valuable tool for studying and manipulating biological processes at the molecular level.
相似化合物的比较
- 2-(ACETYLAMINO)-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE
- 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-MANNOPYRANOSYL AZIDE
Comparison:
- Structural Differences: The position and type of glycosidic linkages differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is unique due to its specific glycosidic linkage and the presence of the azide group, which allows for versatile chemical modifications and applications in click chemistry.
属性
分子式 |
C14H24N4O10 |
|---|---|
分子量 |
408.36 g/mol |
IUPAC 名称 |
N-[(2R,5S)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5?,6?,7?,8-,9?,10?,11?,12+,13+,14-/m0/s1 |
InChI 键 |
CYVRAOFCZKOGIO-FDEMOAGNSA-N |
手性 SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)CO)N=[N+]=[N-] |
规范 SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
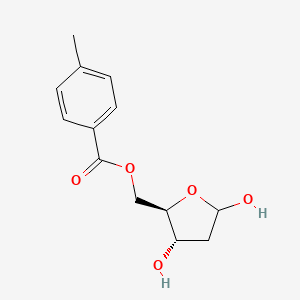

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
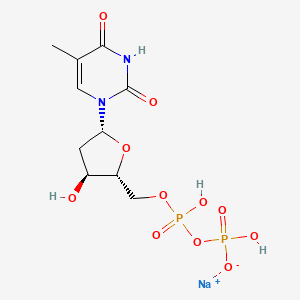
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
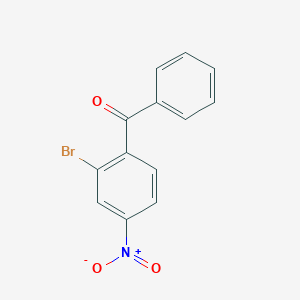
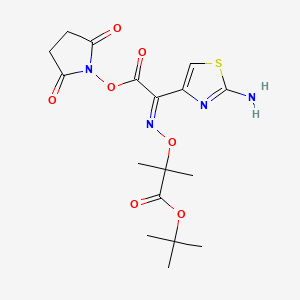
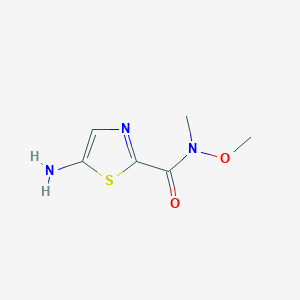
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)

